Piclamilast is a phosphodiesterase 4 (PDE4) inhibitor (IC50 = 0.31 nM). It is selective for PDE4 over PDE1, PDE2, PDE3, PDE5, and PDE7A in cell-free assays (IC50s = >100, 40, >100, 14, and >10 μM, respectively). Piclamilast inhibits superoxide production by guinea pig eosinophils and histamine-induced contraction in isolated guinea pig trachea (IC50s = 24 and 2 nM, respectively). It inhibits eosinophil, neutrophil, lymphocyte, and TNF-α accumulation in bronchoalveolar lavage fluid (BALF) from ovalbumin-sensitized rats (ED50s = 23.8, 14.1, 19.5, and 14.4 μmol/kg, respectively). Piclamilast also inhibits ovalbumin-induced bronchoconstriction in a guinea pig model of asthma (ED50 = 0.033 mg/kg).
Piclamilast is a potent and selective phosphodiesterase-4 (PDE4) inhibitor. Piclamilast may offer therapeutic strategies in respiratory diseases, including asthma and chronic obstructive pulmonary disease. Piclamilast may also provide a treatment option for pre-term infants with bronchopulmonary dysplasia (BPD).
Piclamilast is a monocarboxylic acid amide resulting from the formal condensation of the carboxy group of 3-(cyclopentyloxy)-4-methoxybenzoic acid with the primary amino group of 3,5-dichloropyridin-4-amine. It has a role as a phosphodiesterase IV inhibitor, an anti-asthmatic drug, a bronchodilator agent and an anti-inflammatory agent. It is a monocarboxylic acid amide, a member of benzamides, a chloropyridine and an aromatic ether.
Piclamilast (RP-73,401), is a selective PDE4 inhibitor comparable to other PDE4 inhibitors for its anti-inflammatory effects. It has been investigated for its applications to the treatment of conditions such as chronic obstructive pulmonary disease, bronchopulmonary dysplasia and asthma. The structure for piclamilast was first elucidated in a 1995 European patent application and exhibits the structural functionalities of cilomilast and roflumilast.